5Z,8Z,11Z,14Z-Eicosatetraenoic acid, oxiranylmethyl ester

Descripción general

Descripción

5Z,8Z,11Z,14Z-Eicosatetraenoic acid, also known as Arachidonic acid, is an essential fatty acid and a precursor for all prostaglandins, thromboxanes, and leukotrienes . It is an ω-6 PUFA . Virtually all cellular arachidonic acid is esterified in membrane phospholipids where its presence is tightly regulated through multiple interconnected pathways .

Molecular Structure Analysis

The molecular formula of 5Z,8Z,11Z,14Z-Eicosatetraenoic acid is C20H32O2 . The InChI code is InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15- .Physical And Chemical Properties Analysis

The molecular weight of 5Z,8Z,11Z,14Z-Eicosatetraenoic acid is 304.5 . It is soluble in ethanol . The exact physical and chemical properties of the oxiranylmethyl ester derivative are not provided in the search results.Aplicaciones Científicas De Investigación

Neutrophil Activation and Migration

5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) activates human neutrophils by a mechanism independent of the receptor for leukotriene B4 (LTB4). It is converted by neutrophils into less potent metabolites, affecting cytosolic calcium levels and neutrophil migration. This suggests its significance in neutrophil-mediated immune responses (Powell et al., 1996).

Eosinophil Chemoattractant and OXE Receptor Antagonism

5-Oxo-ETE is identified as a potent lipid chemoattractant for human eosinophils, with its actions mediated by the selective OXE receptor. This receptor is a target in eosinophilic diseases like allergic rhinitis and asthma. The discovery of potent OXE receptor antagonists offers potential therapeutic applications in these conditions (Patel et al., 2014).

Metabolic Synthesis and Modification

The synthesis of related eicosatetraenoic acids, including their stereochemistry, has been explored in scientific research. This includes methods for preparing compounds like 11,12-leukotriene A4 and 11S,12S-oxido-5Z,7E,9E,14Z-eicosatetraenoic acid, which play roles in the 12-lipoxygenase pathway (Kitamura et al., 1987).

Potential Role in Asthma Therapy

The OXE receptor, activated by 5-oxo-ETE, is suggested as a new therapeutic approach for asthma. This eicosanoid stimulates eosinophil migration, which is a key factor in asthma pathogenesis. Antagonists against the OXE receptor are being evaluated for their potential in asthma treatment (Jones, 2005).

Mecanismo De Acción

Target of Action

Similar compounds like arachidonic acid metabolites are known to interact with various enzymes and receptors in the body .

Mode of Action

For instance, 20-Hydroxy- (5Z,8Z,11Z,14Z)-eicosatetraenoic acid (20-HETE), an arachidonic acid metabolite, is known to activate the Ras/MAP (microtubule-associated protein) pathway .

Biochemical Pathways

For example, 20-HETE is involved in the regulation of sodium, potassium, and chloride transport in the renal tubules .

Pharmacokinetics

The molecular weight of the compound is 3184935 , which may influence its bioavailability and distribution in the body.

Result of Action

Similar compounds like 20-hete have been shown to have significant effects on renal function .

Propiedades

IUPAC Name |

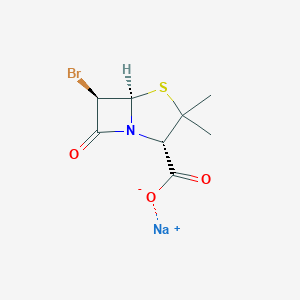

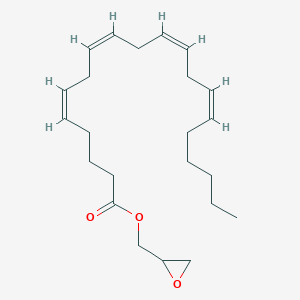

oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYNJBAUKQMZDF-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5Z,8Z,11Z,14Z-Eicosatetraenoic acid, oxiranylmethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate a promising candidate for inhibiting 2-arachidonoylglycerol (2-AG) hydrolysis?

A1: This compound was designed based on the structure of 2-AG and features both a hydrophobic moiety and a heterocyclic subunit mimicking the glycerol fragment of 2-AG. [] This structural similarity likely contributes to its ability to inhibit monoacylglycerol lipase, the enzyme responsible for 2-AG hydrolysis. In the study, Oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate completely inhibited the cytosolic hydrolysis of 2-oleoylglycerol (a 2-AG analogue) with an IC50 of 4.5 μM. [] This suggests its potential as a tool for investigating the role of 2-AG in various physiological processes and exploring its potential as a therapeutic target.

Q2: How does the structure of Oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate relate to its activity compared to other compounds in the study?

A2: The study involved testing a series of 32 heterocyclic analogues, allowing for a structure-activity relationship (SAR) analysis. [] While the specific details of the SAR analysis were not provided in the abstract, it mentions that this series represents the first systematic study on inhibiting 2-AG hydrolysis. [] This suggests that variations within the heterocyclic subunit of these analogues likely play a role in their inhibitory potency and selectivity towards monoacylglycerol lipase. Further research exploring the SAR of this compound series could provide valuable insights for designing more potent and selective inhibitors of 2-AG hydrolysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[2-(Dimethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B113439.png)